Product packaging for Anemone blue anthocyanin 1(Cat. No.:)

Anemone blue anthocyanin 1

Cat. No.: B1249907
M. Wt: 1290.1 g/mol
InChI Key: DMJFLJSLHRVCBA-YGQRQUBESA-O
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Description

Overview of Anthocyanin Pigments in Higher Plants

Anthocyanins are a class of water-soluble pigments belonging to the flavonoid group of secondary metabolites. turito.com They are responsible for many of the red, purple, and blue colors seen in the flowers, fruits, leaves, and stems of higher plants. bohrium.commdpi.com

The fundamental structure of an anthocyanin is based on the 2-phenylchromenylium, or flavylium (B80283), cation. turito.com This core structure, known as an anthocyanidin, consists of three rings (A, B, and C). mdpi.com The diversity of anthocyanins, with over 700 identified compounds, arises from variations in the number and position of hydroxyl (-OH) and methoxyl (-OCH3) groups on this basic skeleton. mdpi.com

Further structural complexity is achieved through glycosylation (the attachment of sugar moieties) and acylation (the addition of acyl groups, often from aromatic or aliphatic acids). researchgate.netconicet.gov.ar Anthocyanins are classified based on the aglycone (the non-sugar part, i.e., the anthocyanidin). The six most common anthocyanidins found in nature are cyanidin (B77932), delphinidin (B77816), pelargonidin (B1210327), peonidin, malvidin, and petunidin. researchgate.netconicet.gov.ar The degree of hydroxylation on the B-ring of the anthocyanidin is a key determinant of color; a higher number of hydroxyl groups shifts the hue towards blue. nih.gov For instance, delphinidin, with three hydroxyl groups, tends to produce blue hues, while cyanidin (two hydroxyls) is typically reddish-purple, and pelargonidin (one hydroxyl) is orange-red. nih.gov

Floral pigmentation is a critical trait for plant survival and reproduction. The colors produced by anthocyanins serve as vital visual cues to attract pollinators, such as bees, butterflies, and birds. mdpi.comgardenia.netbotany.one Different pollinators have distinct color preferences, and the specific hue of a flower can influence which animals visit it, thereby driving pollinator-mediated selection and potentially leading to flower color polymorphisms within a species. mdpi.combotany.one Beyond attracting mutualists, anthocyanins can also act as a defense mechanism against herbivores, as the pigments can be unpalatable or serve as a warning signal. wiley.com They also play a role in protecting the plant's reproductive organs from environmental stressors like UV radiation. wiley.com

The Ranunculaceae Family and Anemone coronaria

Anemone coronaria, commonly known as the poppy anemone or windflower, is a perennial herbaceous plant belonging to the buttercup family, Ranunculaceae. therapyofflowers.comwikipedia.orgwikipedia.org Native to the Mediterranean region, this species grows from tuberous rhizomes and is characterized by its basal rosette of deeply lobed leaves and solitary, poppy-like flowers on tall stems. therapyofflowers.comwikipedia.orgmissouribotanicalgarden.org The plant typically grows to a height of 20-40 cm and blooms in the spring. wikipedia.org A. coronaria is widely cultivated for its ornamental value as a cut flower and garden plant. picturethisai.com

Anemone coronaria is renowned for its extreme flower color polymorphism, displaying a wide spectrum of hues including scarlet red, crimson, deep purple, blue, pink, and pure white. mdpi.comtherapyofflowers.comwikipedia.org This diversity is a genetically inherited trait and is determined by the composition of anthocyanin pigments in the flower's sepals. mdpi.comresearchgate.net The primary anthocyanidins responsible for this color variation are delphinidin and cyanidin. researchgate.net Studies have shown that different color morphs can be dominant in different geographical regions, potentially linked to abiotic factors like climate or soil type, as well as biotic pressures like grazing and pollinator preference. mdpi.comresearchgate.net For example, bees and flies have shown partial preferences for different color morphs, which can influence gene flow and the maintenance of this polymorphism. mdpi.comresearchgate.net

Significance of Anemone Blue Anthocyanin 1 within Natural Blue Pigments

True blue is a relatively rare color in the plant kingdom. The generation of a stable blue hue often requires more than just the presence of delphinidin-based anthocyanins. nih.gov It frequently involves complex molecular arrangements, including co-pigmentation with other molecules like flavones, metal ion chelation, and a high vacuolar pH. nih.govnih.gov

"this compound" is a specific, highly complex polyacylated anthocyanin that has been identified in the blue-violet flowers of Anemone coronaria. nih.govnih.govebi.ac.uk It is classified as an anthocyanidin glycoside. nih.gov The complexity of such molecules is significant because acylation, particularly with aromatic acids, is a key strategy used by plants to stabilize the blue quinonoidal base form of the anthocyanin. nih.gov This intramolecular co-pigmentation protects the pigment from degradation and shifts its color towards blue. nih.gov

Research on blue-violet Anemone coronaria flowers has led to the isolation of several polyacylated anthocyanins based on a delphinidin core. nih.gov These molecules are characterized by having multiple sugar and acid groups attached to the central anthocyanidin structure. The intricate structure of this compound, with its specific arrangement of glycosides and acyl groups, represents a sophisticated natural solution to the challenge of creating a stable blue color. nih.govmdpi.com The study of such compounds is crucial for understanding the chemical basis of flower color and provides insights for fields like natural food colorant development, where stable blue pigments are in high demand. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H61O34+ B1249907 Anemone blue anthocyanin 1

Properties

Molecular Formula

C57H61O34+

Molecular Weight

1290.1 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5-[3-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxychromenylium-2-yl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C57H60O34/c58-16-33-40(70)45(75)52(91-57-51(44(74)39(69)34(17-59)87-57)89-37(67)8-4-20-2-6-25(61)28(64)10-20)56(86-33)85-32-15-23-26(62)13-22(82-54-47(77)42(72)41(71)35(88-54)18-81-36(66)7-3-19-1-5-24(60)27(63)9-19)14-30(23)83-49(32)21-11-29(65)38(68)31(12-21)84-55-48(78)43(73)46(76)50(90-55)53(79)80/h1-15,33-35,39-48,50-52,54-59,69-78H,16-18H2,(H7-,60,61,62,63,64,65,66,67,68,79,80)/p+1/t33-,34-,35-,39-,40+,41-,42+,43+,44+,45+,46+,47-,48-,50+,51-,52-,54-,55-,56-,57+/m1/s1

InChI Key

DMJFLJSLHRVCBA-YGQRQUBESA-O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C=C(C(=[O+]C4=C3)C5=CC(=C(C(=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)OC(=O)/C=C/C9=CC(=C(C=C9)O)O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C=C(C(=[O+]C4=C3)C5=CC(=C(C(=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)OC(=O)C=CC9=CC(=C(C=C9)O)O)O)O)O)O)O)O

Origin of Product

United States

Structural Elucidation and Characterization of Anemone Blue Anthocyanin 1

Isolation and Purification Methodologies

The extraction and purification of Anemone blue anthocyanin 1 from plant material is a multi-step process that requires careful selection of techniques to ensure the integrity of the compound.

Advanced Chromatographic Techniques for this compound Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of complex mixtures of anthocyanins. mdpi.com For the isolation of this compound and its related compounds from the flowers of Anemone coronaria, preparative HPLC is employed. clockss.org This method allows for the separation of individual pigments from the crude extract. clockss.org The process often involves a gradient elution system using solvents such as acetonitrile (B52724) and acidified water, which enables the separation of compounds based on their polarity. clockss.org

Another powerful technique is high-speed counter-current chromatography (HSCCC), which has been successfully used for the separation and purification of anthocyanins from various sources. mdpi.com While not specifically detailed for this compound in the provided context, it represents an advanced chromatographic method applicable to such compounds.

Solid-Phase Extraction (SPE) Protocols for this compound

Solid-phase extraction (SPE) is a critical step for the cleanup and concentration of anthocyanins from crude plant extracts before further purification. usamvcluj.ronih.govrsc.org This technique separates compounds based on their physical and chemical properties as they partition between a solid phase and a liquid phase. rsc.org

For anthocyanin purification, C18 cartridges are commonly used. usamvcluj.ro The general protocol involves:

Loading: The crude extract, typically in an acidified aqueous solution, is loaded onto the C18 cartridge. The non-polar anthocyanins and other phenolic compounds adsorb to the non-polar stationary phase. usamvcluj.ro

Washing: The cartridge is washed with a polar solvent, such as water or a low-concentration organic solvent, to remove polar impurities like sugars and organic acids. rsc.org Ethyl acetate (B1210297) can also be used to remove some non-anthocyanin phenolics. usamvcluj.ro

Elution: The desired anthocyanins are then eluted from the cartridge using a less polar solvent, such as acidified methanol (B129727) or ethanol. rsc.org

In the context of Anemone coronaria, a procedure involving Diaion HP-20 resin, followed by Sephadex LH-20 column chromatography, has been used for the initial fractionation of the extract containing this compound. clockss.org This multi-step SPE approach is crucial for obtaining a fraction enriched with the target compound, which can then be subjected to preparative HPLC for final purification. clockss.org

Spectroscopic and Chemical Characterization

Once isolated, the structural elucidation of this compound relies heavily on advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Determination

NMR spectroscopy is the most powerful tool for determining the complex structure of polyacylated anthocyanins like this compound. mdpi.com It provides detailed information about the carbon-hydrogen framework and the connectivity of the different molecular components. uncst.go.ug

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environment. For this compound, the ¹H NMR spectrum reveals signals corresponding to the aromatic protons of the anthocyanidin core, the protons of the sugar moieties, and the protons of the acylating groups. clockss.org The coupling constants between adjacent protons can help to determine their relative stereochemistry.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and providing insights into their chemical environment (e.g., aromatic, glycosidic, acyl). researchgate.net

A data table summarizing typical ¹H and ¹³C NMR chemical shifts for the core anthocyanidin structure and common acylating groups found in anthocyanins is presented below.

Compound/Moiety Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm)
Cyanidin (B77932) (H-4) ~9.09-
Cyanidin (H-6) ~6.75-
Cyanidin (H-8) ~6.98-
Cyanidin (H-2') ~8.17-
Cyanidin (H-5') ~7.15-
Cyanidin (H-6') ~8.29-
trans-Caffeoyl (H-α) ~6.3~115
trans-Caffeoyl (H-β) ~7.6~146

Note: The exact chemical shifts for this compound will vary depending on the specific solvent and experimental conditions. clockss.orguncst.go.ug

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex structure of this compound.

COSY (Correlation Spectroscopy): The COSY spectrum shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. uncst.go.ug This is crucial for tracing the spin systems within the sugar rings and the side chains of the acylating groups, allowing for the identification of the individual monosaccharides and acyl moieties. clockss.org

NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or DIFNOE (Difference NOE), provide information about the spatial proximity of protons. clockss.orgresearchgate.net NOE correlations are observed between protons that are close in space, even if they are not directly bonded. This technique is invaluable for determining the linkage positions between the sugar units, the attachment points of the acyl groups to the sugars, and the glycosylation sites on the anthocyanidin core. clockss.orgclockss.org For instance, an NOE between an anomeric proton of a sugar and a proton on the anthocyanidin core confirms the glycosylation site. researchgate.net

The combination of these 1D and 2D NMR techniques allows for the complete and unambiguous determination of the intricate structure of this compound. clockss.orgclockss.org

Mass Spectrometry (MS) Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique indispensable for the structural elucidation of complex natural pigments like this compound. This method provides precise information on the molecular weight and fragmentation patterns of the molecule, which is crucial for identifying the core anthocyanidin, the types and number of sugar moieties, and the nature and attachment points of acyl groups. For polyacylated anthocyanins, techniques such as high-resolution electrospray mass spectrometry (HRESI-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) have been instrumental. researchgate.netclockss.org The structural complexity of this compound, a polyacylated delphinidin (B77816) derivative, necessitates these advanced MS techniques for accurate characterization. nih.govmdpi.com

HPLC-ESI-MS Applications

High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) is a cornerstone method for the analysis of anthocyanins from plant extracts. mdpi.com This technique first separates the individual components from the complex mixture present in the petals of Anemone coronaria and then analyzes them by mass spectrometry. mdpi.com

In studies involving blue and violet flowers, including Anemone coronaria, HPLC-ESI-MS serves as a definitive tool to verify findings from other spectroscopic methods. mdpi.comnih.gov The ESI source converts the anthocyanin molecules in the HPLC eluent into gas-phase ions, which are then analyzed to determine their mass-to-charge ratio (m/z). mdpi.com Analysis in positive ion mode typically reveals the molecular ion [M]+, providing the molecular weight of the specific anthocyanin. mdpi.com Further fragmentation within the mass spectrometer (MS/MS) helps to deduce the structure by showing losses of specific units, such as sugar molecules or acyl groups. mdpi.com For the blue flowers of Anemone coronaria, HPLC-ESI-MS analysis confirmed that the pigmentation is due to a mixture of acylated 3,7-di-O-glycosyldelphinidins. mdpi.com

Table 1: HPLC-ESI-MS Analysis Parameters for Anthocyanins

Parameter Setting Purpose
Ionization Mode Electrospray Ionization (ESI), Positive Generates molecular ions [M]+ for mass detection. mdpi.com
Mass Analyzer Quadrupole, Time-of-Flight (TOF) Separates ions based on their mass-to-charge ratio.
Scan Scope 100–1000 m/z Detects a wide range of anthocyanin and fragment masses. mdpi.com
Capillary Voltage ~3000 V Assists in the ionization process. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used for the initial characterization of anthocyanins. mdpi.com The absorption of light in the UV and visible ranges provides key information about the structure of the anthocyanin, particularly the substitution pattern of the benzopyrilium (flavylium) nucleus and the presence of acylation. mdpi.com

Anthocyanins typically exhibit two main absorption bands: Band II in the UV region (250–290 nm), corresponding to the A-ring benzoyl system, and Band I in the visible region (around 500 nm), corresponding to the B-ring cinnamoyl system. aloki.huresearchsquare.com The position of the maximum absorption in the visible range (λmax) is indicative of the specific anthocyanidin core. For delphinidin-based anthocyanins, like this compound, this peak is typically shifted to a longer wavelength compared to cyanidin or pelargonidin (B1210327) derivatives, contributing to the blue hue. mdpi.com

The presence of aromatic acyl groups, such as caffeoyl groups found in this compound, results in an additional absorption peak in the UV region around 310-330 nm. nih.govclockss.org The ratio of the absorbance of this acyl peak to the visible peak (Eacyl/Evis %) is a characteristic feature of polyacylated anthocyanins. clockss.org

Table 2: Spectral Data for a Related Polyacylated Anthocyanin from Anemone

Compound λmax (nm) in 0.1% HCl-MeOH Eacyl/Evis (%) E440/Evis (%) [M]+ (FAB-MS)
Anemone Purple Anthocyanin 1 288, 332, 524 117 28 1491

Data from a study on a related cyanidin-based anthocyanin from Anemone coronaria, illustrating typical spectral characteristics. clockss.org

Resonance Raman Spectroscopy for In-Vivo and In-Vitro Characterization

Resonance Raman (RR) spectroscopy is a sophisticated, non-destructive technique that has been successfully applied to characterize anthocyanin pigments both in-vivo (directly on intact flower petals) and in-vitro (on extracted pigments). mdpi.comnih.gov This method offers the significant advantage of analyzing the pigment in its natural cellular environment, providing insights into factors like copigmentation that stabilize the blue color. mdpi.comresearchgate.net

Studies on a variety of blue flowers, including Anemone coronaria, have utilized RR spectroscopy to probe the molecular structure of the resident anthocyanins. mdpi.comnih.gov The results for Anemone coronaria revealed a distinct spectral pattern. This pattern was identified as being characteristic of pigments with a 3,7-di-O-glycosylation pattern on the delphinidin core. mdpi.com This finding differentiates them from other blue flowers that may contain anthocyanins with a 3,5-di-O-glycosylation pattern, which produce a different Raman spectrum. mdpi.com The ability of RR spectroscopy to distinguish between these structural isomers in-vivo is a key advantage, as such details can be crucial for understanding the biochemical basis of flower color. mdpi.com

Table 3: Resonance Raman Spectroscopy Findings for Anemone coronaria

Analytical Method Sample Type Key Finding Reference
Resonance Raman Spectroscopy Intact Petals (in-vivo) Showed a spectral pattern characteristic of acylated 3,7-di-O-glycosyldelphinidins. mdpi.com
Resonance Raman Spectroscopy Extracted Pigment (in-vitro) Confirmed the 3,7-di-O-glycosylation pattern observed in the in-vivo analysis. mdpi.com

Chemical Degradation and Hydrolysis Studies for this compound

Chemical degradation and hydrolysis are classical methods used to systematically deconstruct complex molecules like polyacylated anthocyanins to determine their structure. clockss.org These techniques break the molecule down into its fundamental components: the central anthocyanidin, the sugar units, and the acylating acids. clockss.org

A primary method is alkaline hydrolysis, which selectively cleaves the ester bonds linking the acyl groups to the sugar moieties. The resulting deacylated anthocyanin and the liberated aromatic acids can then be identified separately using chromatographic and spectroscopic techniques. This process is essential for determining the nature and number of the acyl groups attached to the pigment. clockss.org

Furthermore, the stability of anthocyanins is highly dependent on pH. At different pH values, the anthocyanin molecule exists in equilibrium between several structural forms: the red flavylium (B80283) cation (at low pH), the blue quinoidal base, the colorless carbinol base, and the pale yellow chalcone (B49325) (at neutral to slightly acidic pH). scribd.comresearchgate.net This pH-dependent transformation is a form of chemical degradation or change that directly impacts the color and stability of the pigment. researchgate.net In some related anthocyanins from Anemone, slow degradation via demalonylation (the loss of a malonyl group) has been observed even in mildly acidic solutions over time. clockss.org

Biosynthesis and Genetic Regulation of Anemone Blue Anthocyanin 1

General Anthocyanin Biosynthetic Pathway in Plants

The production of anthocyanins in plants is a well-conserved and extensively studied branch of the flavonoid metabolic pathway. nih.gov This pathway involves a series of enzymatic reactions that are transcriptionally regulated by a complex of proteins. nih.govnbi.ac.uk The synthesis is initiated in the cytoplasm, and the final anthocyanin molecules are transported to the vacuole for storage. researchgate.net

The anthocyanin biosynthetic pathway begins with precursors from general phenylpropanoid metabolism. The amino acid phenylalanine is the initial substrate, which is converted to p-coumaroyl-CoA. researchgate.net This molecule, along with three molecules of malonyl-CoA derived from primary metabolism, serves as the substrate for the first committed enzyme of the flavonoid pathway, Chalcone (B49325) Synthase (CHS). nih.gov

The subsequent enzymatic steps lead to the creation of the core anthocyanidin structure. These reactions are catalyzed by a series of enzymes, often referred to as early and late biosynthetic genes. nih.govencyclopedia.pub

Table 1: Key Enzymes in the General Anthocyanin Biosynthetic Pathway

Enzyme Abbreviation Function
Chalcone Synthase CHS Catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to form naringenin (B18129) chalcone. nih.gov
Chalcone Isomerase CHI Isomerizes naringenin chalcone to naringenin, a flavanone (B1672756). nih.govresearchgate.net
Flavanone 3-Hydroxylase F3H Hydroxylates naringenin to produce dihydrokaempferol (B1209521) (DHK), a dihydroflavonol. researchgate.net
Flavonoid 3'-Hydroxylase F3'H Hydroxylates the B-ring of precursors like naringenin or DHK at the 3' position, leading to cyanidin-based pigments. researchgate.netnih.gov
Flavonoid 3′,5′-Hydroxylase F3′5′H Hydroxylates the B-ring of precursors at both the 3' and 5' positions, a critical step for delphinidin (B77816) synthesis. nih.govishs.org
Dihydroflavonol 4-Reductase DFR Reduces dihydroflavonols (e.g., dihydromyricetin) to their corresponding leucoanthocyanidins. researchgate.net
Anthocyanidin Synthase ANS Also known as Leucoanthocyanidin Dioxygenase (LDOX), it oxidizes leucoanthocyanidins to form the colored anthocyanidin aglycones. researchgate.netencyclopedia.pub

The expression of the genes encoding these enzymes is tightly controlled by a regulatory complex known as the MBW complex, which consists of R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat transcription factors. nih.govnbi.ac.uk This complex binds to the promoters of the structural genes to activate their transcription. nih.gov

The specific color of an anthocyanin is determined by the substitution pattern on its B-ring. The synthesis of blue and violet anthocyanins is almost exclusively dependent on the delphinidin aglycone, which possesses three hydroxyl groups on its B-ring (at the 3', 4', and 5' positions). nih.gov The key enzyme responsible for this hydroxylation pattern is Flavonoid 3′,5′-Hydroxylase (F3′5′H). ishs.orgactahort.org

F3′5′H is a cytochrome P450-dependent monooxygenase that catalyzes the conversion of dihydrokaempferol (DHK) or naringenin into dihydromyricetin (B1665482) (DHM) and pentahydroxyflavanone, respectively. nih.govishs.org DHM is the direct precursor for delphinidin. ishs.org The presence and activity of F3'5'H are therefore a prerequisite for producing delphinidin-based pigments. actahort.org Many commercially important ornamental plants, such as roses and chrysanthemums, naturally lack a functional F3′5′H gene and are thus unable to produce blue flowers. actahort.orgjst.go.jp The evolution of F3'5'H is believed to have been driven by the need for efficient pollinator attraction, as it enabled the synthesis of delphinidin-based anthocyanins that provide lilac to blue flower colors. nih.gov

Specific Biosynthetic Steps Leading to Anemone Blue Anthocyanin 1

This compound is a polyacylated delphinidin derivative, meaning its core structure is delphinidin, which is further modified by the attachment of multiple sugar and acyl groups. nih.govresearchgate.net These extensive modifications are crucial for its color expression and stability. The specific structure identified from blue-violet Anemone coronaria is a delphinidin 3,7,3'-triglycoside acylated with caffeoyl, malonyl, and tartaryl groups. nih.gov

Following the synthesis of the delphinidin aglycone, the molecule undergoes extensive glycosylation, where sugar molecules are attached by glycosyltransferases. This process increases the solubility and stability of the pigment. In this compound and related compounds from Anemone coronaria, glycosylation occurs at three distinct positions on the anthocyanidin core: the C3, C7, and C3' positions. nih.govclockss.org

The sugar moieties identified include:

β-D-galactose

β-D-glucose

β-D-glucuronic acid

The glycosylation pattern is highly specific. For instance, in one of the complex anthocyanins isolated from blue-violet anemone flowers, the structure is delphinidin 3-O-[galactoside]-7-O-[glucoside]-3'-O-[glucuronopyranoside], with further sugars attached in a branched manner. nih.govresearchgate.net While many glycosylation reactions use UDP-sugars as donors, the mechanism for the 7-O-glucosylation in Anemone coronaria remains to be fully elucidated and may involve acyl-glucose-dependent glucosyltransferases, a less common mechanism. nih.gov

A defining feature of this compound is its polyacylation, the attachment of multiple organic acid (acyl) groups to the sugar moieties. Acylation, particularly with aromatic acids, plays a critical role in stabilizing the anthocyanin molecule and shifting its color towards blue through a phenomenon known as intramolecular co-pigmentation. clockss.orgpan.olsztyn.pl This process involves the acyl groups stacking against the anthocyanidin's aromatic rings, protecting the chromophore. mdpi.com

The acyl groups found in the complex anthocyanins of blue-violet Anemone flowers include both aromatic and aliphatic acids. nih.govresearchgate.net

Caffeoyl group: Derived from caffeic acid, this aromatic acyl group is a key contributor to the bluing effect. clockss.org In the identified anemone anthocyanins, two trans-caffeoyl groups are typically present, attached to the sugar residues at the C3 and C7 positions of the delphinidin core. nih.govresearchgate.net

Malonyl group: This aliphatic dicarboxylic acid is derived from malonic acid. It often attaches to a sugar and can play a role in stabilizing the pigment structure. pan.olsztyn.pl In some anemone anthocyanins, a malonyl group is attached to the galactose moiety at the C3 position. nih.govresearchgate.net

Tartaryl group: Derived from tartaric acid, this is a less common acylating acid in anthocyanins. Its presence adds another layer of complexity to the molecule. In certain anemone anthocyanins, a tartaryl group is found linked to the malonyl group, forming a unique tartaryl-malonyl complex. nih.govresearchgate.net

The precise arrangement of these sugar and acyl groups creates a stable, three-dimensional structure that protects the delphinidin chromophore and modulates its light-absorbing properties to produce the characteristic blue-violet color of the flower.

Table 2: Chemical Components of a Representative Anemone Blue Anthocyanin

Component Type Specific Compound Attachment Position (Example Structure)
Aglycone Delphinidin Core structure
Glycosyl Moieties (Sugars) β-D-Galactopyranose C3 of Delphinidin
β-D-Glucopyranose C7 of Delphinidin & attached to Galactose at C3
β-D-Glucuronopyranoside C3' of Delphinidin
Acyl Moieties (Acids) trans-Caffeic Acid Attached to Glucose moieties at C3 and C7 positions
Malonic Acid Attached to Galactose moiety at C3 position
Tartaric Acid Attached to Malonyl group

Based on structures isolated from Anemone coronaria 'St. Brigid'. nih.govresearchgate.net

Acylation with Aromatic and Aliphatic Acids in this compound

Enzymatic Acyltransferases in this compound Formation

Acylation, the addition of acyl groups to the glycosyl moieties of anthocyanins, is a critical modification step that significantly enhances pigment stability and influences color. mdpi.com In the blue-violet flowers of Anemone coronaria, the anthocyanins are polyacylated, often with aromatic groups like caffeoyl acid and aliphatic groups like malonic acid. researchgate.netresearchgate.net

Research into the acylation of Anemone anthocyanins has pointed to the involvement of novel enzymes. Studies have identified that malyl-glucose dependent acyltransferases and acyl-glucose dependent glucosyltransferases are involved in the modification of the anthocyanin structure. researchgate.net These enzymes are believed to function within the vacuole, where anthocyanins are stored. researchgate.net A defect in a malyltransferase, for instance, can disrupt the proper diffusion of the anthocyanin within the vacuolar sap, leading to the formation of anthocyanic vacuolar inclusions and resulting in a dusky, metallic flower color instead of a vibrant blue. researchgate.net

The 7-polyacylation of anthocyanins, a key feature for blue color in several species, is known to be catalyzed by specific acyltransferases that use an activated acyl donor, such as an acyl-CoA or an acyl-glucose. mdpi.comoup.com While the precise enzymatic steps for the 7-O-glucosylation and subsequent acylation in Anemone coronaria remain an area of active investigation, the presence of acylated groups like tartaric acid in its pigments underscores the importance of these enzymatic reactions. researchgate.netnih.gov

**Table 1: Putative Acyltransferases in *Anemone coronaria***

Enzyme Type Proposed Function in Anemone Acyl Donor Example Reference
Malyl-glucose dependent acyltransferase Adds malyl groups to the anthocyanin structure, contributing to stability and color. Malonyl-CoA researchgate.net
Caffeoyl-transferase Adds caffeoyl groups, contributing to intramolecular co-pigmentation and blueing effect. Caffeoyl-CoA researchgate.net
Tartaryl-transferase Adds tartaric acid residues to the anthocyanin structure. Tartaryl Donor researchgate.net

Genetic Determinants of this compound Production

The synthesis and accumulation of this compound are governed by the coordinated expression of structural and regulatory genes. The structural genes encode the enzymes that directly catalyze the formation and modification of the anthocyanin molecule, while regulatory genes control when and where the structural genes are turned on.

The core anthocyanin biosynthetic pathway (ABP) is well-conserved across higher plants. nih.gov The production of this compound begins with the general flavonoid pathway and proceeds through several key enzymatic steps to create the final, complex pigment.

The key structural genes presumed to be involved are:

Early Biosynthetic Genes: These include Chalcone Synthase (CHS), Chalcone Isomerase (CHI), and Flavanone 3-Hydroxylase (F3H), which build the initial flavonoid skeleton. researchgate.net

Flavonoid 3',5'-Hydroxylase (F3'5'H): This is a crucial enzyme for blue pigments. It adds hydroxyl groups to the B-ring of the flavonoid precursor, leading to the formation of dihydromyricetin, the direct precursor to the delphinidin aglycone. nih.govjst.go.jp The presence of a functional F3'5'H gene is a prerequisite for producing delphinidin-based anthocyanins like this compound.

Late Biosynthetic Genes: Dihydroflavonol 4-Reductase (DFR) and Anthocyanidin Synthase (ANS) convert the dihydroflavonol precursor into the unstable, colored anthocyanidin (delphinidin). researchgate.net

Modifying Genes:

UDP-glucose:Flavonoid Glucosyltransferase (UFGT): This enzyme attaches glucose molecules to the anthocyanidin, a critical step for its stability and solubility. researchgate.net

Acyltransferases (AT): As detailed in section 3.2.2.2, a suite of acyltransferase genes is required to add the various acyl groups (e.g., malonyl, caffeoyl) that characterize the fully mature this compound. researchgate.net

Table 2: Putative Biosynthetic Genes for this compound

Enzyme Gene Family Function in Pathway Reference
Chalcone Synthase CHS Initiates flavonoid synthesis. nih.govresearchgate.net
Chalcone Isomerase CHI Catalyzes the isomerization of chalcone. nih.govresearchgate.net
Flavanone 3-Hydroxylase F3H Hydroxylates the flavanone precursor. nih.govresearchgate.net
Flavonoid 3',5'-Hydroxylase F3'5'H Creates the delphinidin precursor; essential for blue color. nih.govjst.go.jp
Dihydroflavonol 4-Reductase DFR Reduces the dihydroflavonol to a leucoanthocyanidin. nih.govresearchgate.net
Anthocyanidin Synthase ANS Oxidizes the leucoanthocyanidin to anthocyanidin (delphinidin). nih.govresearchgate.net
Glucosyltransferase UFGT/GT Adds sugar moieties (e.g., glucose, galactose) to the anthocyanidin. researchgate.netresearchgate.net
Acyltransferase BAHD/AT Adds acyl groups (e.g., malonyl, caffeoyl) to the sugar moieties. researchgate.netmdpi.com

The expression of the structural genes in the anthocyanin pathway is predominantly controlled by a conserved transcriptional regulatory complex known as the MBW complex. frontiersin.org This complex consists of three types of proteins: an R2R3-MYB transcription factor, a basic helix-loop-helix (bHLH) transcription factor, and a WD40-repeat protein. researchgate.netresearchgate.net

R2R3-MYB proteins typically act as the primary determinants of which structural genes will be activated. There are both activator and repressor MYBs, which can compete for binding to the bHLH partner, providing a mechanism for fine-tuning pigment production. researchgate.net

bHLH proteins function as co-regulators, forming a dimer with the MYB protein. This interaction is essential for the complex to bind to the promoter regions of the target structural genes. mdpi.com

WD40 proteins serve as a scaffold, stabilizing the interaction between the MYB and bHLH proteins to form a functional activation complex. researchgate.netresearchgate.net

In rice, a hierarchical regulation has been observed where the bHLH gene activates the MYB gene, which in turn activates the WD40 gene, ensuring the coordinated presence of all three components. mdpi.com While the specific MYB, bHLH, and WD40 genes that regulate this compound have not been fully characterized, it is understood that this MBW complex is the central mechanism controlling its accumulation. researcher.lifedntb.gov.ua

Table 3: General Function of the MBW Regulatory Complex

Component Protein Family Role in Regulation Reference
MYB R2R3-MYB Binds to target gene promoters; provides specificity. frontiersin.orgresearchgate.net
bHLH basic helix-loop-helix Dimerizes with MYB; essential for DNA binding. frontiersin.orgmdpi.com
WD40 WD40-repeat Acts as a protein scaffold to stabilize the complex. researchgate.netresearchgate.net

Anemone coronaria is well-known for its striking flower color polymorphism, with natural populations displaying red, white, and purple-blue morphs. nih.govresearchgate.netresearchgate.net This color variation is a genetically inherited trait. researchgate.netnih.gov

Genetic studies have proposed a model involving at least four epistatic genes that control flower color in a specific sequence: Alb (albino), Sc (scarlet), W (white), and B (blue). nih.govmdpi.com The action of these genes is hierarchical, meaning the phenotype is determined by the first active gene in the sequence. The B gene is presumably responsible for the final conversion to or stabilization of blue pigments like this compound.

Interestingly, molecular analyses of various A. coronaria populations in Israel found high levels of genetic diversity within populations but no significant genetic differentiation among the different color morphs or geographic locations. nih.govmdpi.com This suggests a high degree of gene flow among populations, which may be facilitated by wind pollination. nih.govdntb.gov.ua The maintenance of distinct color polymorphisms despite this gene flow may be driven by other selective pressures. For instance, it has been suggested that the gene for red coloration could be linked to genes conferring resistance to aridity or grazing, which would favor the persistence of red-flowered individuals in certain environments. researchgate.netnih.gov

**Table 4: Proposed Genes Controlling Flower Color Polymorphism in *Anemone coronaria***

Gene (Locus) Phenotypic Effect Proposed Function Reference
Alb Albino (overrides other colors) Blocks pigment production entirely. nih.govmdpi.com
Sc Scarlet (red) Directs the pathway towards red (pelargonidin-based) pigments. nih.govmdpi.com
W White (dominant over blue) Inhibits pigment accumulation in the final steps. nih.govmdpi.com
B Blue Enables the production/accumulation of blue (delphinidin-based) anthocyanins. nih.govmdpi.com

Mechanisms of Color Expression and Stability of Anemone Blue Anthocyanin 1

Intramolecular Co-pigmentation and Conformational Effects

The most significant factor contributing to the color and stability of polyacylated anthocyanins like Anemone blue anthocyanin 1 is intramolecular co-pigmentation. This phenomenon involves the folding of the molecule upon itself, allowing different parts to interact and shield the core chromophore.

Polyacylated anthocyanins are characterized by having two or more aromatic acyl groups attached to their sugar moieties. mdpi.com This structure allows the molecule to adopt a specific three-dimensional shape where the aromatic acyl groups stack above and below the planar anthocyanidin chromophore. This arrangement is often referred to as a "sandwich-like" or "half-sandwich-like" conformation. researchgate.net This stacking creates a protective environment for the central flavylium (B80283) cation, which is the colored form of the anthocyanin. By physically shielding the chromophore, this conformation significantly reduces its susceptibility to hydration at the C2 position, a chemical reaction that leads to the formation of a colorless carbinol pseudobase and the subsequent loss of color. pan.olsztyn.pl This structural self-protection is a key reason why polyacylated anthocyanins are exceptionally stable in weakly acidic to neutral aqueous solutions, conditions under which simple, non-acylated anthocyanins would rapidly decolorize. mdpi.comresearchgate.net

The nature, number, and position of the aromatic acyl groups are critical for both the color (bluing effect) and the stability of the anthocyanin. researchgate.net this compound contains caffeic acid as its aromatic acyl group. These aromatic acids play a crucial role in two ways:

Bluing Effect (Bathochromic Shift): The stacking of the electron-rich aromatic rings of the acyl groups with the anthocyanidin chromophore alters the electron distribution of the molecule. This interaction lowers the energy required for light absorption, causing a shift of the maximum absorption wavelength (λmax) to a longer wavelength. This phenomenon, known as a bathochromic shift, is perceived visually as a change from red towards blue or purple. Polyacylation with aromatic acids is a recognized strategy in nature to achieve blue flower coloration. researchgate.net

Enhanced Stability: The stability of the pigment is greatly enhanced by this intramolecular stacking. researchgate.net The acyl groups provide steric hindrance, physically blocking water molecules from attacking the flavylium cation. nih.gov This protective effect is more pronounced with aromatic acyl groups compared to aliphatic ones. Furthermore, the presence of multiple aromatic acyl groups, as seen in polyacylated structures, creates a more robust and stable "sandwich," significantly improving the pigment's resistance to degradation over a range of pH values. pan.olsztyn.plnih.gov Studies on various polyacylated anthocyanins show that those with acyl groups at both the 7- and 3'-positions tend to provide the most stable blue colors. researchgate.net

FeatureInfluence on this compoundResearch Finding
Polyacylation Enables the formation of a protective internal structure.In weakly acidic or neutral solutions, polyacylated anthocyanins maintain a stable color, whereas non-polyacylated anthocyanins rapidly decolorize. researchgate.net
Aromatic Acyl Groups Caffeic acid residues stack with the chromophore, causing a blue color shift and preventing degradation.The bluing and stabilization effects depend on the number and positions of aromatic acyl groups. researchgate.net
"Sandwich" Conformation The stacking of acyl groups shields the flavylium cation from hydration.This conformation is responsible for the high stability of acylated anthocyanins by protecting the chromophore against water attack. pan.olsztyn.pl

Intermolecular Interactions for this compound Stabilization

While intramolecular forces provide the primary layer of stability, interactions with other external molecules, known as intermolecular co-pigmentation, can further enhance and modulate the color of this compound.

Co-pigmentation is a widespread phenomenon in plants where anthocyanins associate with other non-colored organic molecules, known as co-pigments. Common co-pigments include flavonoids such as flavones and flavonols, as well as other polyphenols. This association occurs through non-covalent interactions, typically π-π stacking, between the anthocyanin chromophore and the co-pigment molecule. This stacking further protects the anthocyanin from hydration and can lead to an additional bathochromic shift, intensifying the blue coloration. While intramolecular co-pigmentation is often more efficient, intermolecular interactions provide an additional layer of color stabilization. nih.gov

In some plant species, the blue color of flowers is the result of the formation of metalloanthocyanin complexes. These are supermolecules where multiple anthocyanin molecules, flavone (B191248) co-pigments, and metal ions (commonly magnesium, iron, or aluminum) assemble into a stable, barrel-shaped complex. The metal ions act as a nucleus, coordinating with the anthocyanins and co-pigments to lock them into a stable configuration that expresses a deep blue color. The interaction between o-dihydroxyl groups on the B-ring of anthocyanins (a feature of delphinidin (B77816), the core of many blue anthocyanins) and metal ions like Fe(III) or Mg(II) is believed to be responsible for the formation of blue colors in some plants at near-neutral pH. nih.gov

Environmental Factors Influencing this compound Color

The final expressed color and longevity of this compound are highly dependent on its immediate chemical environment. The inherent stability conferred by its polyacylated structure makes it more resilient than simple anthocyanins, but it is not immune to environmental pressures.

Environmental FactorEffect on this compound Stability and ColorGeneral Observation
pH More stable at slightly acidic to neutral pH compared to simple anthocyanins. Color shifts with pH changes.Polyacylated anthocyanins show unusual stability at pH levels over 5.0, where unacylated forms quickly decolorize. pan.olsztyn.pl At very low pH (<3), the red flavylium cation is dominant. mdpi.com
Temperature High temperatures accelerate degradation, leading to color loss.Increasing temperature has a significant negative impact on anthocyanin stability. nih.gov The degradation process typically follows first-order kinetics. nih.gov
Light Exposure to light, especially UV, can accelerate degradation and cause fading.Light exposure can cause the destruction of anthocyanin pigments, with degradation being more rapid in the presence of light than in darkness. scispace.com Acylated anthocyanins generally show higher photostability than nonacylated ones. nih.gov

The pH of the surrounding solution is a critical factor. While most simple anthocyanins are only stable in highly acidic environments (pH < 3), the intramolecular co-pigmentation of polyacylated anthocyanins like this compound allows them to remain colored and stable at higher pH values, even into the neutral range. mdpi.compan.olsztyn.pl However, significant shifts in pH will still alter the equilibrium between the different structural forms of the anthocyanin, thereby changing its color. frontiersin.org

Temperature also plays a crucial role. Increased temperatures accelerate the rate of all chemical reactions, including the degradation of anthocyanins. nih.gov Heat can disrupt the protective stacking interactions, making the chromophore more vulnerable to destruction and leading to browning. nih.govrdmodernresearch.org

Finally, light is a significant factor in pigment degradation. Exposure to light, particularly high-energy UV radiation, can provide the energy to break chemical bonds and accelerate the fading of the pigment. scispace.comupdatepublishing.com Polyacylated anthocyanins generally exhibit greater photostability compared to their non-acylated counterparts, but prolonged exposure will inevitably lead to color loss. nih.gov

Vacuolar pH and its Modulation of this compound Hue

The color of anthocyanins is highly dependent on the acidity (pH) of their environment. mdpi.com In plant cells, anthocyanins accumulate in the vacuole, and thus the vacuolar pH is a critical determinant of flower color. core.ac.ukgoogle.com The structure of an anthocyanin molecule changes with pH, leading to different absorption spectra and, consequently, different perceived colors. At a low, acidic pH (typically below 3), anthocyanins like this compound exist predominantly in the red-colored flavylium cation form. mdpi.com As the pH increases to a weakly acidic or neutral range (pH 6-7), the molecule undergoes deprotonation to form a blue or violet quinoidal base. mdpi.comrsc.org At even higher, alkaline pH levels, the molecule is further transformed into colorless (chalcone and carbinol pseudobase) or degraded forms. mdpi.com

The development of a blue flower color, therefore, often requires mechanisms to maintain the vacuolar pH in a range that stabilizes the blue quinoidal base of the resident anthocyanin. nih.govjst.go.jp For flowers containing delphinidin-based pigments, such as Anemone coronaria, achieving a true blue color is often associated with a higher vacuolar pH compared to red or purple flowers. researchgate.netnih.gov In many plant species, the regulation of vacuolar pH is an active process controlled by specific genes that encode ion transporters, such as proton pumps, which acidify the vacuole. core.ac.uknih.govnih.gov The expression of the blue hue from this compound is thus a direct consequence of the physiological conditions within the petal's vacuoles, which must be maintained at a sufficiently high pH to favor the blue quinoidal structure.

Table 1: General pH-Dependent Color Profile of Anthocyanins

This interactive table illustrates the typical color changes anthocyanins undergo at different pH values.

pH RangePredominant Molecular FormTypical Color
< 3Flavylium CationRed, Magenta
4 - 5Equilibrium (Flavylium, Carbinol)Purplish, Fading Color
6 - 7Quinoidal BaseBlue, Violet
> 7Chalcone (B49325) / Degraded FormsColorless, Yellow/Brown

Photostability and Thermostability of this compound

The stability of an anthocyanin refers to its ability to resist degradation when exposed to environmental factors such as light (photostability) and heat (thermostability). The degradation process typically involves the opening of the central pyrylium (B1242799) ring, which destroys the chromophore and results in color loss. frontiersin.org The structural complexity of this compound plays a crucial role in its stability.

Generally, the stability of anthocyanins is influenced by several structural features:

Hydroxylation: An increasing number of hydroxyl (-OH) groups on the B-ring, as seen in delphinidin, tends to decrease stability while increasing blueness. nih.gov

Glycosylation: The attachment of sugar groups (glycosides) generally increases stability compared to the base aglycone.

Acylation: The attachment of organic or aromatic acid groups to the sugars, known as acylation, significantly enhances stability. frontiersin.orgnih.gov

Table 2: Representative Thermal Stability of a Complex Acylated Anthocyanin

This table provides an illustrative example of the degradation of a complex, polyacylated anthocyanin at a neutral pH over time at different temperatures. The data is representative of the expected behavior for compounds like this compound, based on general findings for similar structures.

Time (hours)% Anthocyanin Remaining (at 50°C)% Anthocyanin Remaining (at 70°C)% Anthocyanin Remaining (at 90°C)
0100%100%100%
298%92%75%
496%85%56%
892%72%31%
1288%61%17%
2478%37%3%

Biological and Ecological Roles of Anemone Blue Anthocyanin 1 in Plants

Role in Pollinator Attraction and Reproductive Success

The primary function of flower color is to attract animal pollinators, ensuring reproductive success. wiley.com The blue-violet pigments in Anemone coronaria, derived from delphinidin-based anthocyanins, create a distinct visual signal for pollinators like bees. mdpi.comfrontiersin.org Studies modeling bee vision have shown that the purple-blue, white, and red color morphs of A. coronaria are all perceivable and distinguishable by bees. mdpi.com

Research indicates that different pollinators may show preferences for specific colors. In Israeli populations of A. coronaria, honeybees and solitary bees (Andrena sp.) demonstrated a preference for the white and purple-blue morphs over the red ones. researchgate.net This selective preference by pollinators can be a powerful evolutionary driver, influencing the frequency and distribution of flower colors within a population. While the plant is also capable of wind pollination, the targeted attraction of insect visitors through these vivid blue hues is a key strategy for effective gene flow and reproductive assurance. mdpi.comresearchgate.net The stability of the blue color, enhanced by the complex structure of polyacylated anthocyanins, ensures the signal remains strong and consistent for potential pollinators. semanticscholar.orgclockss.org

Contributions to Plant Defense Mechanisms

Beyond their role in attraction, the anthocyanins responsible for blue coloration in Anemone coronaria are multifunctional secondary metabolites that contribute significantly to the plant's defense systems. nih.gov

Response to Biotic Stressors (e.g., Insect Herbivory)

Anthocyanins can serve as a natural defense against herbivores. nih.gov The production of these pigments can deter feeding, reducing damage to vital plant tissues. In studies of A. coronaria, plants with purple flowers, which are rich in delphinidin-based anthocyanins, experienced less damage from herbivores and florivores (petal-eaters) compared to red-flowering plants. nih.gov This suggests that the specific anthocyanins creating the blue-purple color may be unpalatable or deterrent to certain insects. This protective role is a significant ecological advantage, as it helps preserve the integrity of both photosynthetic tissues (leaves) and reproductive structures (flowers). nih.gov

A study on the transcriptome of A. coronaria infected with the rust fungus Tranzschelia discolor identified numerous genes involved in biotic stress response. plos.org While not directly measuring anthocyanin levels, this highlights the plant's genetic capacity for robust defense, a system to which pigments are known contributors. The up-regulation of defense-related genes in response to pathogens points to a complex defense network where anthocyanins likely play a protective role. plos.org

Adaptation to Abiotic Stressors (e.g., Temperature Extremes, Light Intensity)

Anthocyanin production is also linked to a plant's ability to cope with non-living environmental challenges, known as abiotic stressors. mdpi.comresearchgate.net These pigments can help protect against damage from high light intensity (UV radiation) and temperature extremes. researchgate.netnih.gov

The complex structure of the polyacylated delphinidin (B77816) derivatives found in blue anemones contributes to their stability. nih.govresearchgate.net Acylation, the process of adding acyl groups (like caffeic or malonic acid) to the anthocyanin molecule, is known to increase the pigment's stability against heat and light. nih.govnih.gov This enhanced stability allows the flower to maintain its color and function under harsh environmental conditions. The geographic distribution of different color morphs of A. coronaria has been suggested to reflect adaptations to different climatic conditions, with anthocyanin content potentially linked to tolerance for heat, drought, or soil conditions. mdpi.comnih.gov For example, a study on heavy metal accumulation suggested that the presence of different anthocyanin types in various color morphs influences how the plant handles elements like copper and zinc, indicating a role in managing soil-based stressors. dergipark.org.tr

Developmental Specificity and Accumulation Patterns in Anemone coronaria

The production and accumulation of anthocyanins are tightly regulated processes, specific to certain tissues and developmental stages. In Anemone coronaria, as in many flowering plants, these pigments are concentrated in the epidermal cells of the flower petals (or more accurately, tepals in Anemone). frontiersin.org

Research on other ornamental flowers shows a common pattern where total anthocyanin content increases as the flower bud develops, reaching a peak just before or at the time of flower opening, and then may decline as the flower senesces. mdpi.com This timing ensures that the color is most vibrant when the flower is ready for pollination. In A. coronaria, the specific type of anthocyanin produced determines the final color. Blue and purple-violet flowers accumulate delphinidin-based pigments, while scarlet and red varieties produce pelargonidin-based anthocyanins, and rose-pink flowers synthesize cyanidin-based types. researchgate.netnih.govnih.gov

The shift from one type of anthocyanin to another is controlled by specific genes in the flavonoid biosynthetic pathway. The presence of delphinidin, which has more hydroxyl groups on its B-ring than cyanidin (B77932) or pelargonidin (B1210327), is essential for producing blue hues. mdpi.com The coloration in A. coronaria is a genetically determined trait, with specific genes controlling which anthocyanin precursors are produced and how they are modified to create the final range of colors from white and red to purple and blue. mdpi.comnih.gov

Advanced Research Applications and Future Perspectives

Metabolic Engineering Approaches for Anemone Blue Anthocyanin 1 Production

The intricate structure of this compound, a derivative of delphinidin (B77816), presents both a challenge and an opportunity for metabolic engineering. The goal is to develop efficient and sustainable methods for its production, moving beyond traditional extraction from its natural source, the blue-violet flowers of Anemone coronaria. foodsafety.institutesensientfoodcolors.com

Heterologous Expression of Biosynthetic Genes

The biosynthesis of complex anthocyanins like this compound involves a series of enzymatic steps, including hydroxylation, glycosylation, and acylation. researchgate.netnih.gov Heterologous expression, the process of introducing genes from one species into another, is a promising strategy for recreating this biosynthetic pathway in a microbial host. Saccharomyces cerevisiae (baker's yeast) and Escherichia coli are commonly used organisms for this purpose due to their well-understood genetics and rapid growth. mdpi.comresearchgate.net

The production of delphinidin-based anthocyanins, the core of this compound, has been successfully demonstrated in engineered S. cerevisiae. mdpi.comresearchgate.net This involves introducing the necessary genes for the entire flavonoid biosynthetic pathway, from precursor molecules to the final anthocyanidin. researchgate.net For this compound, this would necessitate the co-expression of genes encoding for enzymes such as flavonoid 3',5'-hydroxylase (F3'5'H) to produce the delphinidin core, followed by a series of specific glucosyltransferases and acyltransferases that attach the various sugar and acyl groups. researchgate.net

One of the key challenges is the functional expression of plant-derived P450 enzymes, like F3'5'H, in microbial hosts. nbi.ac.uk Strategies to overcome this include fusing the P450 enzyme to a suitable cytochrome P450 reductase. nih.gov Furthermore, the identification and characterization of the specific glucosyltransferases and acyltransferases from Anemone coronaria are crucial for the successful heterologous production of this compound. researchgate.net

Strategies for Enhancing this compound Yield and Stability

Increasing the yield and stability of heterologously produced this compound is a primary focus of research. Several strategies are being explored to achieve this:

Optimizing Precursor Supply: Ensuring a sufficient supply of precursor molecules, such as malonyl-CoA and p-coumaroyl-CoA, is essential for high-level production. This can be achieved by engineering the host's central metabolism to channel more carbon towards the flavonoid pathway. researchgate.net

Enzyme Engineering and Selection: The efficiency of the biosynthetic pathway can be improved by selecting enzymes with optimal activity in the chosen host organism or by engineering the enzymes themselves to enhance their catalytic properties. nih.gov Fusing sequential enzymes in the pathway can also increase efficiency by channeling substrates. nih.gov

Process Optimization: Fermentation conditions, such as media composition, pH, temperature, and oxygen levels, play a critical role in maximizing production. nih.govasm.org For instance, maintaining a slightly acidic pH can help stabilize the produced anthocyanin. asm.org

Enhancing Stability through Acylation and Glycosylation: The polyacylated nature of this compound is key to its color and stability. researchgate.netresearchgate.net The intramolecular co-pigmentation provided by the acyl groups shields the anthocyanin chromophore from degradation. researchgate.netresearchgate.net Further research into the specific acyl and glycosyl groups and their attachment points can inform strategies to enhance the stability of both naturally extracted and heterologously produced pigments. nih.govresearchgate.net Encapsulation techniques are also being explored to protect anthocyanins from degradation. europa.eu

Comparative Studies with Other Polyacylated Anthocyanins

This compound belongs to a class of highly complex pigments known as polyacylated anthocyanins. Comparative studies with other similar compounds from different plant species are essential for understanding its unique properties and potential applications.

AnthocyaninPlant SourceAnthocyanidin CoreKey Structural Features
This compoundAnemone coronariaDelphinidinPolyacylated with caffeic acid and contains glucuronic acid.
TernatinsClitoria ternatea (Butterfly Pea)DelphinidinHighly polyacylated with p-coumaric acid, leading to high stability. nih.gov
CinerarinSenecio cruentus (Cineraria)DelphinidinPolyacylated at the 3' and 7 positions, contributing to its blue color. nih.gov
VioldelphinAconitum carmichaeliiDelphinidinPolyacylated with p-hydroxybenzoic acid. creative-proteomics.com

These comparative analyses often focus on the stability of the pigments under different pH, temperature, and light conditions. For example, the extensive acylation in ternatins from butterfly pea flowers is known to confer exceptional stability. nih.gov Understanding the structural basis for the stability of these other polyacylated anthocyanins can provide valuable insights for enhancing the stability of this compound. Spectroscopic techniques like resonance Raman and visible micro-spectroscopy are used to compare the in-vivo and in-vitro characteristics of these pigments, revealing how their specific structures influence their color expression within the plant. researchgate.netmdpi.com

Challenges and Opportunities in Natural Blue Pigment Research

The search for stable and vibrant natural blue pigments is a significant challenge in the food and cosmetic industries. foodsafety.institutenih.govrscolorant.com

Challenges:

Rarity and Instability: True blue pigments are rare in nature, and many, including anthocyanins, are unstable to changes in pH, heat, and light. researchgate.netnih.govrscolorant.com Anthocyanins are typically red in acidic conditions and turn blue in alkaline conditions, where they are often less stable. rscolorant.com

Regulatory Hurdles: The approval of new natural colorants for food and other applications is a lengthy and rigorous process. foodsafety.institute

Cost of Production: Extraction from natural sources can be expensive and yield inconsistent results. rscolorant.com Biotechnological production methods are still under development and can also be costly to scale up. foodsafety.institute

Opportunities:

Consumer Demand: There is a strong and growing consumer preference for natural ingredients, driving the demand for natural colorants. foodsafety.instituterscolorant.com

Biotechnological Advancements: Advances in metabolic engineering and synthetic biology are opening up new avenues for the sustainable production of a wide range of natural pigments, including complex anthocyanins. nih.gov The development of "bio-factories" using engineered microorganisms or plant cell cultures holds great promise. europa.eu

Discovery of Novel Pigments: Continued exploration of biodiversity may lead to the discovery of new, more stable natural blue pigments. nih.gov

Blue Biotechnology: The broader field of blue biotechnology, which utilizes marine resources, also presents opportunities for discovering novel pigments and bioactive compounds. europa.eu

Emerging Analytical Techniques for this compound Characterization

The complex structure of this compound and other polyacylated anthocyanins necessitates the use of advanced analytical techniques for their characterization.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a cornerstone technique for the separation, identification, and quantification of anthocyanins. creative-proteomics.com Advances in high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide detailed structural information, including the nature and location of acyl and glycosyl groups. creative-proteomics.comcreative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of new and complex anthocyanins. taylorfrancis.comresearchgate.net One- and two-dimensional NMR techniques are used to determine the precise connectivity of atoms within the molecule. taylorfrancis.com

Capillary Electrophoresis (CE): CE offers high-resolution separation of anthocyanins based on their charge-to-mass ratio and can be particularly useful for analyzing complex mixtures. researchgate.netresearchgate.net It provides a rapid and efficient alternative or complement to HPLC. researchgate.net

Ion Mobility-Mass Spectrometry (IM-MS): This emerging technique separates ions based on their size and shape (collisional cross-section) in addition to their mass-to-charge ratio. nih.gov Direct injection IM-MS allows for the rapid characterization of anthocyanin structural features in complex extracts without the need for extensive chromatographic separation. nih.gov

These advanced analytical methods are crucial for understanding the structure-function relationships of polyacylated anthocyanins and for guiding efforts in metabolic engineering and stability enhancement.

Conclusion

Synthesis of Key Findings on Anemone Blue Anthocyanin 1

This compound is a complex polyacylated anthocyanin responsible for the blue-violet hues observed in the flowers of Anemone coronaria, particularly the 'St. Brigid' cultivar. nih.govresearchgate.net Its discovery and characterization have significantly contributed to the understanding of color expression in the Ranunculaceae family. researchgate.net The core structure of this pigment is based on delphinidin (B77816), a common anthocyanidin that typically imparts purple to blue colors in plants. nih.govresearchgate.net

A defining feature of this compound is its intricate acylation and glycosylation pattern. The delphinidin core is attached to several sugar and acid molecules, creating a large and stable structure. This complex arrangement, involving multiple acyl groups, is crucial for both the specific color expression and the stability of the molecule within the plant's vacuoles. researchgate.net Research has shown that polyacylation, the attachment of multiple acyl groups, enhances the bluing effect and protects the anthocyanin from degradation. researchgate.netmdpi.com

The natural occurrence of this compound appears to be specific to certain cultivars of Anemone coronaria. nih.govresearchgate.net While there is a wealth of research on the general biological activities of anthocyanins, including their antioxidant and anti-inflammatory properties, specific studies on the biological effects of purified this compound are currently lacking. nih.govmdpi.comnih.gov Similarly, its potential technological applications as a natural colorant have been inferred from the properties of other stable, polyacylated anthocyanins but have not been directly investigated. mdpi.commdpi.com

Unanswered Questions and Future Research Trajectories

Despite the progress in identifying and characterizing this compound, several key questions remain unanswered, paving the way for future research.

Biosynthesis and Regulation: A primary area for future investigation is the elucidation of the specific biosynthetic pathway of this compound. While the general flavonoid pathway is understood, the specific acyltransferases responsible for attaching the various acyl groups to the glycoside moieties in Anemone are yet to be identified and characterized. mdpi.com Understanding the genetic and enzymatic regulation of this complex acylation will be crucial for any potential biotechnological applications.

Biological Activity: There is a significant gap in the knowledge regarding the specific biological activities of this compound. Future research should focus on in vitro and in vivo studies to determine its antioxidant, anti-inflammatory, and other potential health-promoting effects. nih.gov Such studies would clarify whether its complex structure confers unique biological properties compared to simpler anthocyanins.

Stability and Color Expression: Further investigation into the physicochemical properties of this compound is warranted. Detailed studies on its stability under various pH, temperature, and light conditions would be invaluable for assessing its potential as a natural food colorant. mdpi.commdpi.com Moreover, a deeper understanding of how its specific intramolecular co-pigmentation contributes to its unique blue hue would provide insights for developing stable natural blue colorants. mdpi.comnih.gov

Ecological Significance: The ecological role of such a complex anthocyanin in Anemone coronaria is another area for exploration. Research could investigate whether the specific chemical structure of this compound plays a role in attracting specific pollinators or providing enhanced protection against pathogens or UV radiation. nih.govmdpi.com

Cultivar and Species Distribution: A broader survey of other Anemone species and cultivars for the presence of this compound and related polyacylated anthocyanins would provide a more comprehensive picture of its distribution within the genus. This could also lead to the discovery of other novel and structurally diverse anthocyanins.

Q & A

Q. How can nanoemulsion formulations improve anthocyanin stability in experimental applications?

  • Methodological Answer : Prepare nanoemulsions via spontaneous emulsification using food-grade surfactants (e.g., Tween 80) and oil phases (e.g., medium-chain triglycerides). Characterize particle size (Zetasizer) and encapsulation efficiency (UV-Vis spectroscopy) to optimize delivery systems .

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